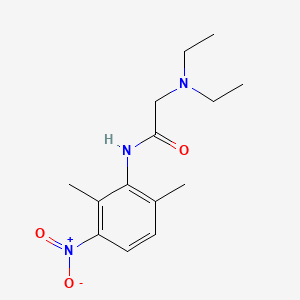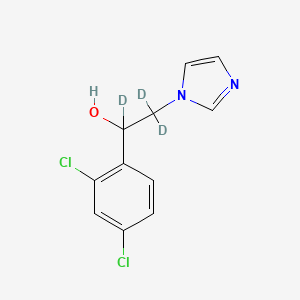
Crufomate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crufomate-d6 is a deuterated analogue of Crufomate, an organophosphate insecticide. It is characterized by the substitution of hydrogen atoms with deuterium, which enhances its thermal stability. This compound is primarily used as an isotopic label in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Crufomate-d6 involves the isotopic labeling of Crufomate by replacing hydrogen atoms with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the structural integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Crufomate-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Crufomate-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Mécanisme D'action
Crufomate-d6, like its non-deuterated counterpart, functions as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of muscles and nerves. The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Crufomate: The non-deuterated version of Crufomate-d6.
Amidophos: Another organophosphate insecticide with similar properties.
Ruelene: A related compound used for similar applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced thermal stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
Propriétés
Numéro CAS |
1794892-06-0 |
|---|---|
Formule moléculaire |
C12H19ClNO3P |
Poids moléculaire |
297.748 |
Nom IUPAC |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
Clé InChI |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Synonymes |
Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6; Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6; 4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6; 4-tert-Butyl-2-chlorophenyl Methy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














